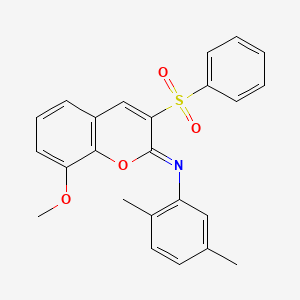![molecular formula C20H18Cl2N2O2 B2746756 2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-71-1](/img/structure/B2746756.png)
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H18Cl2N2O2 and its molecular weight is 389.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetics and Organic Synthesis
Research on quinoline derivatives often involves their synthesis and chemical behavior. For instance, the kinetics of oxidation of substituted benzyl alcohols by quinolinium dichromate highlights the reactivity of quinoline-based compounds in organic synthesis (Dey & Mahanti, 1990). Such studies provide foundational knowledge for developing new synthetic routes and understanding the mechanistic aspects of chemical reactions involving quinoline derivatives.
Pharmacological Research
Quinoline derivatives are frequently explored for their pharmacological potential. For example, the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists indicate the therapeutic prospects of quinoline-based compounds in treating conditions influenced by 5-HT3 receptors (Mahesh et al., 2011). This research underscores the importance of quinoline derivatives in the discovery and development of new drugs.
Antioxidant and Antibacterial Studies
The exploration of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid for their in vitro antioxidant and antibacterial activity demonstrates the potential of quinoline derivatives in developing agents with antioxidant or antibacterial properties (Shankerrao et al., 2013). Such studies contribute to the ongoing search for new compounds that can combat oxidative stress and bacterial infections.
Material Science and Catalysis
Quinoline derivatives are also investigated for their applications in material science and catalysis. For example, the synthesis, characterization, and ethylene oligomerization activity of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives reveal the catalytic potential of quinoline-based compounds in industrial processes (Wang et al., 2009).
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-3-4-13-9-14(19(25)24-18(13)12(11)2)7-8-23-20(26)16-6-5-15(21)10-17(16)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDYTJKCOTAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[methyl(phenyl)amino]phenyl}amino)acetamide](/img/structure/B2746675.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B2746677.png)
![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2746678.png)
![8-ethoxy-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746681.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B2746683.png)
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2746685.png)
![2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746686.png)
![4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2746688.png)
![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2746689.png)
![1,3-bis(3,4-dichlorophenyl)-10a-(nitromethyl)-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2746691.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746695.png)
![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)
